molecular formula C20H21NO3S B14990787 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B14990787
M. Wt: 355.5 g/mol
InChI Key: OFLNEIVQAXIVDY-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic compound of significant interest in medicinal chemistry and preclinical research. This acetamide derivative features a molecular architecture that incorporates furan, thiophene, and phenoxy motifs, which are structural components frequently investigated for their potential biological activities. Compounds with these heterocyclic systems, such as furan and thiophene, are often explored for their roles in modulating biological targets and have been the subject of patents related to the treatment of various metabolic and inflammatory diseases . The specific combination of a 3,5-dimethylphenoxy group with dual heteroaromatic methyl substitutions (furan-2-ylmethyl and thiophen-2-ylmethyl) in this acetamide suggests potential for unique interaction with enzymatic or receptor targets. Researchers may find value in this compound for developing novel therapeutic agents, particularly in areas like metabolic syndrome, immune cell function regulation, and inflammatory conditions, based on the reported activities of structurally related molecules . As with any research chemical, proper safety protocols must be followed. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Properties

Molecular Formula

C20H21NO3S

Molecular Weight

355.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C20H21NO3S/c1-15-9-16(2)11-18(10-15)24-14-20(22)21(12-17-5-3-7-23-17)13-19-6-4-8-25-19/h3-11H,12-14H2,1-2H3

InChI Key

OFLNEIVQAXIVDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CS3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with an amine under basic conditions.

    Introduction of the phenoxy group: This step might involve a nucleophilic substitution reaction where a phenol derivative reacts with a suitable leaving group.

    Attachment of the furan and thiophene groups: These heterocyclic groups can be introduced through various coupling reactions, such as Suzuki or Stille coupling, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or sulfonates can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Chemistry

Several acetamide derivatives with pesticidal activity share structural similarities:

  • Thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide): Features a chloro-substituted acetamide core and a thienylmethyl group. The chloro group enhances electrophilicity, while the thiophene moiety may improve membrane permeability. This compound is used as a herbicide .
  • Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide): Contains an oxazolidinone ring, which introduces hydrogen-bonding capacity. Its methoxy group and dimethylphenyl substituents enhance soil persistence .

Key Differences :

Antimicrobial Acetamide Derivatives

Compounds 47–50 from Ravindra et al. () include benzo[d]thiazol-sulfonyl and piperazine groups, showing activity against gram-positive bacteria and fungi. For example:

  • Compound 47 : MIC values of 4–8 µg/mL against Staphylococcus aureus.
  • Compound 49 : Antifungal activity (MIC = 8 µg/mL against Candida albicans).

Key Differences :

Radiotherapy Sensitizers

Phenoxyaromatic acid analogs (), such as 19h–19k, incorporate bromo, iodo, or chloro substituents on the phenyl ring. These halogens enhance radiosensitizing effects by promoting DNA damage. For example:

  • 19k (N-(3-bromo-5-chlorophenyl)-2-(4-hydroxyphenyl)acetamide): Shows synergistic effects with γ-radiation (IC₅₀ reduction by 40% in cancer cells) .

Key Differences :

  • The target compound’s lack of halogen substituents may limit its utility as a radiosensitizer but could reduce toxicity in non-cancerous tissues.
Thiazolidinone-Linked Acetamides

A structurally related compound from , 2-(3,5-dimethylphenoxy)-N-(2-((2-methylphenyl)imino)-4-oxo-3-thiazolidinyl)acetamide, includes a thiazolidinone ring linked to the acetamide core. Thiazolidinones are known for anti-inflammatory and antidiabetic activities.

Key Differences :

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound 3,5-Dimethylphenoxy, furan, thiophene ~353.4* Hypothesized antimicrobial
Thenylchlor Chloro, 2,6-dimethylphenyl, thienylmethyl 324.8 Herbicidal
Compound 47 (Ravindra et al.) Benzo[d]thiazol-sulfonyl, piperazine 482.6 Antibacterial (gram-positive)
19k (Radiotherapy sensitizer) Bromo, chloro, hydroxyphenyl 426.0 Radiosensitizing
Thiazolidinone-linked analog () Thiazolidinone, 2-methylphenylimino 428.5 Anti-inflammatory (hypothetical)

*Estimated based on structural formula.

Biological Activity

The compound 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H21ClFNO3C_{22}H_{21}ClFNO_3, with a molecular weight of approximately 401.9 g/mol. The structure features a phenoxy group, a furan ring, and a thiophene moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H21ClFNO3
Molecular Weight401.9 g/mol
IUPAC NameThis compound
InChI KeyVBMPRIFAIJMBNL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may modulate enzyme activity or receptor interactions, leading to various pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites.
  • Cell Signaling Pathways : The compound might influence cell signaling pathways that regulate cellular functions.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds featuring furan and thiophene rings. These studies suggest that such compounds can induce apoptosis in cancer cells through mechanisms like oxidative stress and modulation of cell cycle regulators.

Case Studies and Research Findings

  • Study on Anticancer Effects : A study conducted by Pendergrass et al. (2024) explored the effects of similar compounds on cancer cell lines and found significant inhibition of cell proliferation at concentrations above 50 μM, indicating potential for therapeutic use in oncology .
  • Antimicrobial Screening : In a screening assay for antimicrobial activity, compounds with structural similarities demonstrated effective inhibition against Gram-positive bacteria, suggesting that this compound may also possess similar properties .
  • Mechanistic Insights : Research has shown that related compounds can affect mitochondrial function and induce apoptosis in cancer cells, which could be relevant for understanding the action of this acetamide derivative .

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